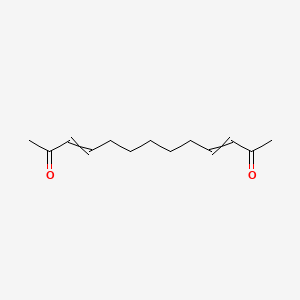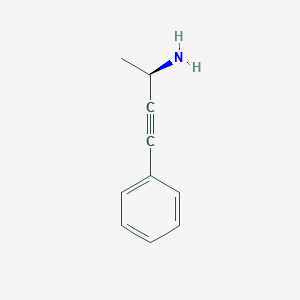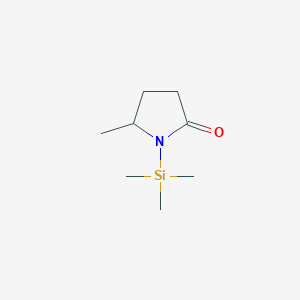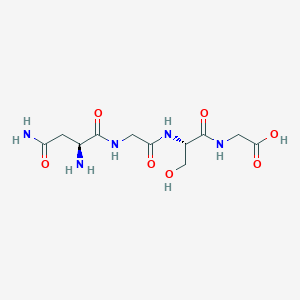
Trideca-3,10-diene-2,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-3,10-diene-2,12-dione is an organic compound with the molecular formula C13H20O2 It is characterized by the presence of two conjugated double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-3,10-diene-2,12-dione can be achieved through several methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . This method utilizes Grubbs catalysts (first- and third-generation) to facilitate the polymerization process. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening and process optimization can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Trideca-3,10-diene-2,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
Trideca-3,10-diene-2,12-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trideca-3,10-diene-2,12-dione involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and ketone groups. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trideca-3,10-diene-2,12-dione is unique due to its specific arrangement of conjugated double bonds and ketone groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
169892-08-4 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
trideca-3,10-diene-2,12-dione |
InChI |
InChI=1S/C13H20O2/c1-12(14)10-8-6-4-3-5-7-9-11-13(2)15/h8-11H,3-7H2,1-2H3 |
InChI Key |
IQXNZTPVORQCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCCCCC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)






![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)


